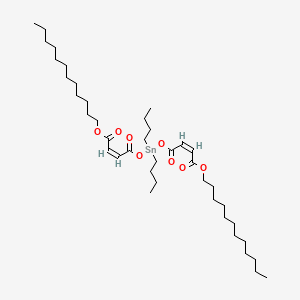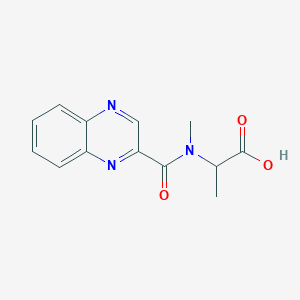
N-Methyl-N-(quinoxaline-2-carbonyl)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(quinoxaline-2-carbonyl)alanine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(quinoxaline-2-carbonyl)alanine typically involves the reaction of quinoxaline derivatives with alanine in the presence of a methylating agent. One common method is the copper-catalyzed quinoxalinone formation of 2-haloanilines and amino acids, followed by reduction and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and multicomponent reactions (MCRs) are often employed to achieve efficient and sustainable production .
化学反应分析
Types of Reactions
N-Methyl-N-(quinoxaline-2-carbonyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like vanadium (V) oxide.
Reduction: Reduction reactions can be carried out using agents such as aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Vanadium (V) oxide
Reducing agents: Aluminum hydride
Catalysts: Copper, palladium
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinoxalin-2-ones, while reduction can produce tetrahydroquinoxalines .
科学研究应用
N-Methyl-N-(quinoxaline-2-carbonyl)alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of functional materials and agrochemicals.
作用机制
The mechanism of action of N-Methyl-N-(quinoxaline-2-carbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, leading to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer and antimicrobial therapies.
相似化合物的比较
Similar Compounds
Quinoxaline: A basic structure with diverse biological activities.
Quinoline: Known for its applications in medicinal chemistry and drug discovery.
Echinomycin: A quinoxaline-containing antibiotic with potent antitumor activity.
Uniqueness
N-Methyl-N-(quinoxaline-2-carbonyl)alanine is unique due to its specific structure, which combines the quinoxaline moiety with an alanine residue. This combination imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
21704-83-6 |
|---|---|
分子式 |
C13H13N3O3 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
2-[methyl(quinoxaline-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H13N3O3/c1-8(13(18)19)16(2)12(17)11-7-14-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
QZTGAMKKSOLPRY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)
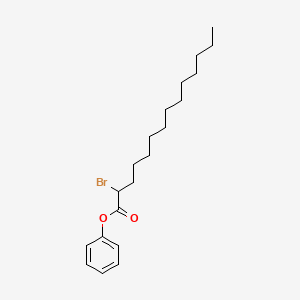
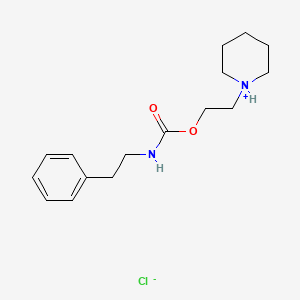
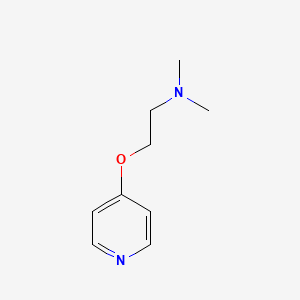
![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)



![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

